molecular formula C11H24OSi B14576869 Silane, trimethyl(1-oxooctyl)- CAS No. 61157-32-2

Silane, trimethyl(1-oxooctyl)-

Cat. No.: B14576869
CAS No.: 61157-32-2
M. Wt: 200.39 g/mol
InChI Key: SCZJLSOVELJOMG-UHFFFAOYSA-N
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Description

Silane, trimethyl(1-oxooctyl)- is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an octyl group with a terminal oxo functional group. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl(1-oxooctyl)- typically involves the hydrosilylation reaction, where an alkene (in this case, 1-octene) reacts with a silane compound in the presence of a catalyst. The reaction can be represented as follows:

(CH3)3SiH+CH2=CH(CH2)6CHO(CH3)3SiCH2CH(CH2)6CHO\text{(CH}_3\text{)}_3\text{SiH} + \text{CH}_2=\text{CH}(\text{CH}_2)_6\text{CHO} \rightarrow \text{(CH}_3\text{)}_3\text{SiCH}_2\text{CH}(\text{CH}_2)_6\text{CHO} (CH3​)3​SiH+CH2​=CH(CH2​)6​CHO→(CH3​)3​SiCH2​CH(CH2​)6​CHO

Common catalysts used in this reaction include platinum-based catalysts such as Karstedt’s catalyst or chloroplatinic acid. The reaction is typically carried out under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres.

Industrial Production Methods

Industrial production of Silane, trimethyl(1-oxooctyl)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl(1-oxooctyl)- undergoes various types of chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The silicon-methyl bonds can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halosilanes.

Scientific Research Applications

Silane, trimethyl(1-oxooctyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.

    Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Silane, trimethyl(1-oxooctyl)- involves the formation of stable silicon-carbon bonds, which are crucial for its reactivity and functionality. The silicon atom, being less electronegative than carbon, facilitates the formation of reactive intermediates that can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Similar in structure but lacks the oxo group, making it less reactive in certain applications.

    Triethylsilane: Contains ethyl groups instead of methyl groups, resulting in different reactivity and physical properties.

    Dimethylsilane: Contains two methyl groups and one hydrogen atom, offering different reactivity patterns.

Uniqueness

Silane, trimethyl(1-oxooctyl)- is unique due to the presence of the oxo group, which imparts additional reactivity and functionality. This makes it particularly useful in applications requiring the formation of stable silicon-carbon bonds with additional functional groups.

Properties

CAS No.

61157-32-2

Molecular Formula

C11H24OSi

Molecular Weight

200.39 g/mol

IUPAC Name

1-trimethylsilyloctan-1-one

InChI

InChI=1S/C11H24OSi/c1-5-6-7-8-9-10-11(12)13(2,3)4/h5-10H2,1-4H3

InChI Key

SCZJLSOVELJOMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)[Si](C)(C)C

Origin of Product

United States

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